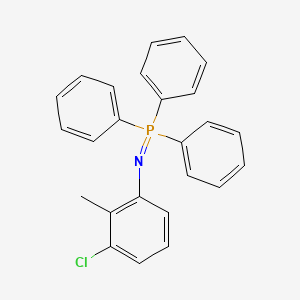![molecular formula C19H16Cl2N2O2 B4329329 2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329329.png)
2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
Descripción general
Descripción
2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide, also known as DPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of pyrrole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have antifungal and antibacterial activities by disrupting the cell membrane of fungi and bacteria. In addition, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide in lab experiments is its ability to inhibit HDACs, which can alter the expression of genes involved in various cellular processes. This compound is also relatively easy to synthesize and has a high purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cells at high concentrations, and caution should be taken when using this compound in experiments.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide. One area of research is the development of this compound analogs with improved properties, such as increased potency and reduced toxicity. Another area of research is the identification of the specific genes and pathways that are affected by this compound. This knowledge could lead to the development of new therapies for cancer and neurodegenerative diseases. Finally, the potential use of this compound as a therapeutic agent for other diseases, such as infectious diseases, should be explored.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been widely used in scientific research due to its unique properties. It has been found to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been found to have neuroprotective properties and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-17-8-7-16(11-18(17)21)25-13-19(24)22-12-14-3-5-15(6-4-14)23-9-1-2-10-23/h1-11H,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYSVOCDSGGSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)COC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine](/img/structure/B4329258.png)
![N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine](/img/structure/B4329265.png)
![tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)](/img/structure/B4329268.png)


![diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate](/img/structure/B4329282.png)
![2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329293.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4329300.png)
![4-[(2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-4-methyl-1H-imidazol-5-yl)methyl]phenol](/img/structure/B4329305.png)
![3-(4-fluorophenyl)-N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4329312.png)
![(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine](/img/structure/B4329316.png)
![ethyl 5-fluoro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4329326.png)
![2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329337.png)
![2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329342.png)